molecular formula C29H17N5O2 B12706798 8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione CAS No. 93904-40-6

8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione

Cat. No.: B12706798
CAS No.: 93904-40-6
M. Wt: 467.5 g/mol
InChI Key: YLANRMOGWMCRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Component breakdown of IUPAC name

Component Position Role in Structure
Benzimidazo[1,2-a] 1,2 Fused benzimidazole-isoquinoline
Isoquino[5,4-fg]quinoline 5,4 Quinoline-isoquinoline fusion
2-Methyl 2 Steric and electronic modifier
1,3(2H)-dione 1,3 Electron-withdrawing groups

This nomenclature reflects the compound’s hexacyclic system, integrating three distinct heteroaromatic units.

Molecular Topology and Heterocyclic Fusion Patterns

The molecular topology is defined by a hexacyclic framework comprising fused benzimidazole, isoquinoline, and quinoline rings (Figure 1). Key features include:

  • Benzimidazole-isoquinoline fusion : The benzimidazole unit (positions 1–2) shares two adjacent atoms with the isoquinoline ring, creating a planar, π-conjugated system.
  • Isoquino-quinoline fusion : The isoquinoline and quinoline units fuse at positions 5 and 4, extending aromatic delocalization across five fused rings.
  • Peripheral substituents :
    • The methyl group at position 2 introduces steric asymmetry.
    • Dione groups at positions 1 and 3 enhance electrophilicity.

Figure 1: Molecular topology (hypothetical model)

  • Ring A : Benzimidazole (N1–C7).
  • Ring B : Isoquinoline (C8–C16).
  • Ring C : Quinoline (C17–C25).
  • Fusion junctions : C1–C8 (benzimidazole-isoquinoline), C5–C17 (isoquino-quinoline).

The fg fusion in the quinoline moiety refers to additional bridging across non-adjacent positions, creating a strained, non-planar region. This topology is distinct from simpler benzimidazo-isoquinoline derivatives, which typically lack the extended quinoline fusion .

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related systems:

  • Dihedral angles :

    • In analogous benzimidazole-quinoline hybrids, the dihedral angle between benzimidazole and quinoline planes averages 25.1° , suggesting moderate π-orbital overlap.
    • For isoquinoline-dione systems, the aromatic rings exhibit near-planarity (mean deviation: 0.0424 Å ) .
  • Hydrogen bonding :

    • Intramolecular N–H···O bonds form 12-membered rings in derivatives with hydroxy groups .
    • Intermolecular C–H···O interactions stabilize crystal packing .

Table 2: Hypothetical crystallographic parameters (derived from analogs)

Parameter Value Source Compound
Dihedral angle (benz-imidazole/quinoline) 25.1° 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yl-oxy]ethoxy}ethanol
Planarity (isoquinoline) 0.0424 Å deviation 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
H-bond distances (N–H···O) 2.89–3.12 Å ,

The methyl and dione groups likely induce steric strain , reducing planarity compared to unsubstituted analogs.

Comparative Analysis with Related Benzimidazo-Isoquinoline Derivatives

Table 3: Structural comparison with related derivatives

Compound Fusion Pattern Substituents Key Properties
Benzimidazo[2,1-a]isoquinoline [2,1-a] isoquinoline Aryl groups at C2 Enhanced fluorescence
Indolo[2,1-a]isoquinoline Indole-isoquinoline fusion Methyl at N1 Moderate bioactivity
Target compound [1,2-a] isoquino[5,4-fg]quinoline 2-Methyl, 1,3-dione High π-conjugation
  • Fusion position effects :

    • [2,1-a] fusion (as in ) allows linear π-conjugation, whereas the [1,2-a] fusion in the target compound creates angular strain.
    • The fg bridging in the quinoline unit introduces non-coplanar regions, reducing solubility compared to planar analogs.
  • Electronic effects :

    • Dione groups increase electron deficiency, making the compound more reactive toward nucleophiles than methyl- or aryl-substituted derivatives.
    • The benzimidazol-2-yl substituent at position 8 provides additional coordination sites for metal binding, a feature absent in simpler derivatives .
  • Synthetic accessibility :

    • Copper-catalyzed silylation/methylation routes used for benzimidazo[2,1-a]isoquinolines may not apply directly due to steric hindrance from the methyl and dione groups.

Properties

CAS No.

93904-40-6

Molecular Formula

C29H17N5O2

Molecular Weight

467.5 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione

InChI

InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31)

InChI Key

YLANRMOGWMCRLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O

Origin of Product

United States

Biological Activity

8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione (CAS Number: 93904-40-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features multiple benzimidazole and isoquinoline moieties, contributing to its unique biological properties. The molecular formula is C29H17N5O2C_{29}H_{17}N_{5}O_{2}.

Anticancer Activity

Research indicates that compounds similar to 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione exhibit significant anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound's ability to interact with DNA and disrupt replication processes has been highlighted in several studies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro tests have revealed its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed. For example, studies have reported that this compound can inhibit certain kinases involved in cancer progression. The presence of nitrogen atoms in the benzimidazole rings is believed to facilitate these interactions through hydrogen bonding with active site residues .

Case Studies

  • Anticancer Efficacy : A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
  • Microbial Resistance : In a comparative study against resistant strains of Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) that was notably lower than conventional antibiotics, suggesting potential for overcoming resistance mechanisms .

Data Tables

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus
Enzyme InhibitionInhibited kinase activity

The biological activity of 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione is primarily attributed to its ability to:

  • Intercalate DNA : The planar structure allows it to insert between DNA bases, disrupting replication.
  • Inhibit Enzymatic Activity : Binding to specific enzymes alters their function and can lead to reduced metabolic activity in pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional features of 8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione with related compounds:

Compound Key Structural Features Biological/Functional Relevance Synthetic Route
8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione (Target) Fused benzimidazo-isoquinoline-quinoline core; 1,3-dione; methyl and benzimidazolyl substituents. Hypothesized: Bromodomain inhibition (based on analog studies); potential fluorescence properties. Not explicitly reported; likely involves condensation of naphthalic anhydride derivatives .
6-Bromo-2-(1-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Bromine substituent; benzimidazolone moiety; benzo[de]isoquinoline-dione. Potent inhibitor of BRPF2 and TAF1/TAF1L bromodomains (IC₅₀ = 0.2–1.0 µM). Synthesized from 5-amino-1-methylbenzimidazol-2-one and 4-bromo-1,8-naphthalic anhydride in acetic acid .
3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline Methoxy groups at positions 2 and 7; benzimidazolyl substituent at position 3. Under investigation for nucleophilic reactivity; potential antimicrobial activity. Condensation of 2,7-dimethoxyquinoline-3-carbaldehyde with o-phenylenediamine .

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s fused heterocyclic system is more complex than 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline, which lacks the isoquinoline and dione moieties . This increased complexity may enhance binding affinity to biological targets but complicates synthesis. The brominated analog in demonstrates high bromodomain inhibition, suggesting that halogenation (absent in the target compound) significantly impacts bioactivity.

Synthetic Challenges :

  • The target compound likely requires multi-step synthesis involving naphthalic anhydride derivatives and benzimidazole precursors, similar to the route described in . However, regioselective functionalization at position 8 remains a challenge.

In contrast, methoxy groups in are electron-donating, altering electronic profiles.

Preparation Methods

Multi-Step Synthesis via Photochemical Cyclization and Cross-Coupling

A key approach to synthesizing benzimidazo-isoquinoline fused systems involves:

  • Step 1: Formation of Styryl or Vinyl Benzimidazole Precursors
    Starting from benzimidazole derivatives, styryl or vinyl groups are introduced via alkylation or condensation reactions. For example, alkylation of benzimidazole nitrogen with styrene oxide derivatives or vinyl halides under basic conditions can yield styryl benzimidazoles.

  • Step 2: Photochemical Cyclization
    Photodehydrocyclization of styryl benzimidazoles under UV irradiation induces intramolecular cyclization, forming the fused benzimidazo[1,2-a]isoquinoline core. This method has been demonstrated to selectively produce imidazo[2,1-a]isoquinolines by cyclization at the 2-position of the imidazole ring, involving novel bond formation between nitrogen and carbon atoms.
    This photochemical approach is supported by studies showing rapid isomerization and cyclization of trans-styrylimidazoles to the fused ring systems with good yields.

  • Step 3: Palladium-Catalyzed Cross-Coupling
    To introduce additional aromatic or heteroaromatic substituents such as the benzimidazol-2-yl group at the 8-position, Suzuki or related palladium-catalyzed cross-coupling reactions are employed. These reactions couple aryl halides with boronic acids or esters under mild conditions, enabling the assembly of complex polycyclic frameworks.

  • Step 4: Oxidation and Functional Group Transformations
    The dione functionality (1,3-dione) is introduced by selective oxidation of the appropriate positions on the fused ring system, often using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other mild oxidants to avoid degradation of the heterocyclic core.

Alternative Synthetic Routes

  • Acylation and Alkylation Sequence
    Selective acylation of benzimidazole nitrogen followed by alkylation with oxonium or carboxonium reagents and subsequent deacylation has been used to prepare regioisomerically pure benzimidazole derivatives. This method can be adapted to introduce substituents at specific positions before ring closure.

  • Nucleophilic Aromatic Substitution (SNAr) and Arylation
    Activated fluorobenzenes or aryl halides can be used to arylate benzimidazole rings directly under catalytic conditions (e.g., potassium carbonate and cuprous bromide catalyst), facilitating the construction of aryl-substituted benzimidazoles that serve as intermediates for further cyclization.

Data Table: Summary of Key Synthetic Steps and Conditions

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Reference
1 Alkylation/Condensation Benzimidazole + styrene oxide or vinyl halide, base (K2CO3) Formation of styryl/vinyl benzimidazole precursor
2 Photochemical Cyclization UV irradiation in methanol, presence of oxidant Intramolecular cyclization to fused benzimidazoisoquinoline
3 Palladium-Catalyzed Cross-Coupling Pd catalyst, aryl boronic acid, base, solvent Introduction of benzimidazol-2-yl substituent at 8-position
4 Oxidation DDQ or mild oxidants Formation of 1,3-dione moiety on fused ring system
5 Acylation/Alkylation/Deacylation Acyl chlorides, oxonium/carboxonium reagents, alcohol/water Regioselective substitution on benzimidazole ring
6 Nucleophilic Aromatic Substitution Activated fluorobenzenes, K2CO3, CuBr catalyst Arylation of benzimidazole ring

Research Findings and Notes

  • Photochemical cyclization is a highly selective and efficient method for constructing the fused benzimidazoisoquinoline core, with the reaction mechanism involving elimination and novel N-C bond formation.

  • Palladium-catalyzed cross-coupling reactions provide versatility in introducing various substituents, crucial for the synthesis of complex heterocycles like 8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione.

  • The regioselectivity of alkylation and arylation on benzimidazole rings can be controlled by reaction conditions and choice of reagents, enabling the synthesis of specific isomers required for the target compound.

  • Oxidation steps must be carefully controlled to preserve the integrity of the polycyclic system while introducing the dione functionality.

Q & A

Q. Advanced

  • Enzyme inhibition assays : Use α-glucosidase or bromodomain (BRPF2/TAF1) targets with IC50_{50} measurements. For example, molecular docking (AutoDock Vina) predicts binding modes, validated via in vitro assays at 100 μM concentrations .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with doxorubicin as a positive control .
  • Control experiments : Include solvent-only controls and structurally analogous inactive compounds to isolate target-specific effects .

How can reaction yields for benzimidazole-isoquinoline condensations be systematically optimized?

Q. Advanced

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while acetic acid promotes cyclization .
  • Catalyst selection : Potassium carbonate or Na2_2CO3_3 facilitates deprotonation in thiol-quinoline couplings .
  • Design of Experiments (DoE) : Vary temperature (80–120°C), time (6–24 h), and molar ratios to identify optimal conditions via response surface modeling .

What computational approaches predict the binding affinity of benzimidazo-isoquinolinediones to biological targets?

Q. Advanced

  • Molecular docking : Use Glide or AutoDock to simulate ligand-protein interactions. Grid boxes should encompass active sites (e.g., α-glucosidase’s catalytic triad) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free-energy calculations : MM-PBSA/GBSA quantifies ΔGbinding_{binding}, correlating with experimental IC50_{50} values .

What purification techniques effectively isolate benzimidazo-isoquinolinediones from complex reaction mixtures?

Q. Basic

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) elutes pure fractions .
  • Acid-base extraction : Adjust pH to 5–6 with acetic acid to precipitate crude products .

How can mechanistic studies elucidate the role of substituents in the compound’s bioactivity?

Q. Advanced

  • Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., -CH3_3, -Br, -CF3_3) and compare IC50_{50} trends .
  • Kinetic assays : Measure kcatk_{cat} and KmK_m shifts in enzyme inhibition to identify competitive/non-competitive mechanisms .
  • Site-directed mutagenesis : Modify key residues in target proteins (e.g., BRPF2’s ZA loop) to validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.